

4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis pathway

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Synthesis of **4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine**

Authored by a Senior Application Scientist Abstract

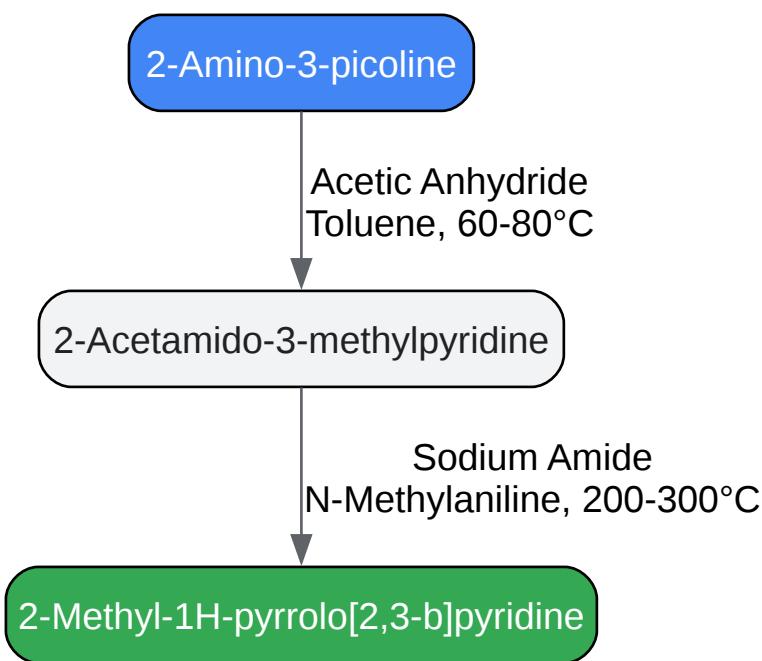
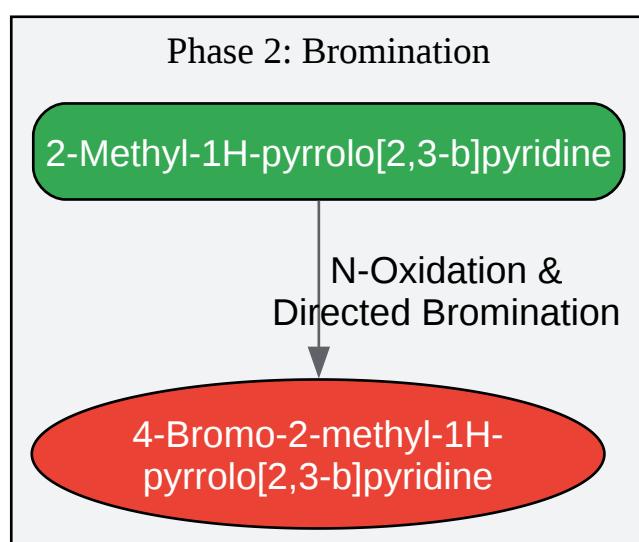
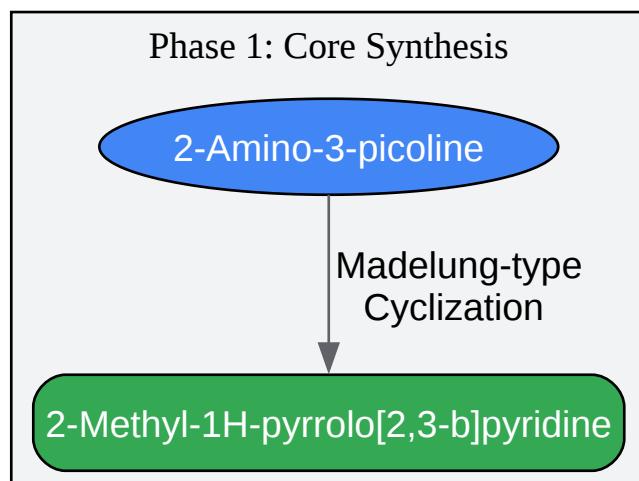
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Bromo-2-methyl-7-azaindole, is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its structural motif, featuring the versatile pyrrolo[2,3-b]pyridine core, is a recognized pharmacophore present in numerous biologically active molecules, including novel kinase inhibitors and agents targeting oncology and neuroscience pathways^[1]. The strategic placement of a bromine atom at the C4-position provides a crucial functional handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery programs^[1]. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key building block, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

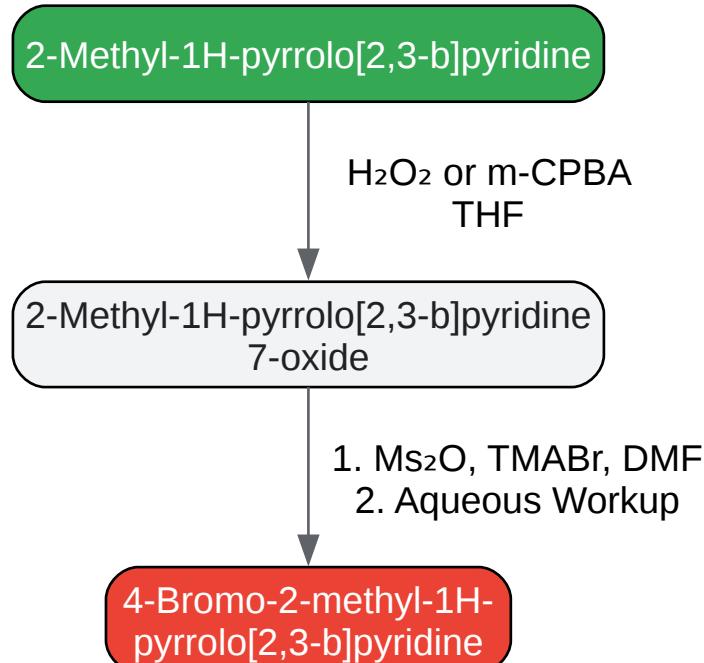
Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of **4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine** is most logically approached in two distinct phases:

- Core Heterocycle Formation: Construction of the foundational 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole) scaffold.
- Regioselective Halogenation: Introduction of a bromine atom specifically at the C4-position of the pre-formed azaindole ring system.

This strategy allows for the isolation and purification of the core intermediate before proceeding to the more nuanced regiochemical challenges of electrophilic aromatic substitution on this specific heterocyclic system.





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References

- 1. nbinno.com [nbinno.com]
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